molecular formula C13H14N2O3 B5913479 4-hydroxy-2-oxo-N-propyl-1,2-dihydro-3-quinolinecarboxamide CAS No. 128366-03-0

4-hydroxy-2-oxo-N-propyl-1,2-dihydro-3-quinolinecarboxamide

Cat. No. B5913479
CAS RN: 128366-03-0
M. Wt: 246.26 g/mol
InChI Key: MBDBECRYUXJQIQ-UHFFFAOYSA-N
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Description

4-hydroxy-2-oxo-N-propyl-1,2-dihydro-3-quinolinecarboxamide, also known as PQ529, is a quinolinecarboxamide derivative that has been extensively studied for its potential therapeutic applications. PQ529 has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.

Mechanism of Action

4-hydroxy-2-oxo-N-propyl-1,2-dihydro-3-quinolinecarboxamide exerts its effects through the inhibition of the enzyme glycogen synthase kinase-3β (GSK-3β). GSK-3β is a key regulator of various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3β, 4-hydroxy-2-oxo-N-propyl-1,2-dihydro-3-quinolinecarboxamide is able to modulate these cellular processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
4-hydroxy-2-oxo-N-propyl-1,2-dihydro-3-quinolinecarboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. 4-hydroxy-2-oxo-N-propyl-1,2-dihydro-3-quinolinecarboxamide has also been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases. In addition, 4-hydroxy-2-oxo-N-propyl-1,2-dihydro-3-quinolinecarboxamide has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-hydroxy-2-oxo-N-propyl-1,2-dihydro-3-quinolinecarboxamide is its potent neuroprotective effects, making it a valuable tool for studying the mechanisms underlying neurodegenerative diseases. 4-hydroxy-2-oxo-N-propyl-1,2-dihydro-3-quinolinecarboxamide has also been found to exhibit anti-inflammatory and anti-cancer properties, making it a versatile compound for studying various cellular processes. However, one limitation of 4-hydroxy-2-oxo-N-propyl-1,2-dihydro-3-quinolinecarboxamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are numerous future directions for research involving 4-hydroxy-2-oxo-N-propyl-1,2-dihydro-3-quinolinecarboxamide. One potential avenue is the further investigation of its neuroprotective effects, particularly in the context of Alzheimer's and Parkinson's disease. Additionally, the anti-inflammatory and anti-cancer properties of 4-hydroxy-2-oxo-N-propyl-1,2-dihydro-3-quinolinecarboxamide warrant further investigation in the fields of immunology and oncology. Finally, the development of more soluble derivatives of 4-hydroxy-2-oxo-N-propyl-1,2-dihydro-3-quinolinecarboxamide may expand its potential applications in various experimental settings.

Synthesis Methods

The synthesis of 4-hydroxy-2-oxo-N-propyl-1,2-dihydro-3-quinolinecarboxamide involves the reaction of 2-chloro-N-propylquinolin-4-amine with ethyl oxalyl chloride to form the corresponding diester. The diester is then hydrolyzed to yield 4-hydroxy-2-oxo-N-propyl-1,2-dihydro-3-quinolinecarboxamide in high yield and purity.

Scientific Research Applications

4-hydroxy-2-oxo-N-propyl-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various fields of research. It has been found to exhibit potent neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 4-hydroxy-2-oxo-N-propyl-1,2-dihydro-3-quinolinecarboxamide has also been found to exhibit anti-inflammatory and anti-cancer properties, highlighting its potential in the fields of immunology and oncology.

properties

IUPAC Name

4-hydroxy-2-oxo-N-propyl-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-2-7-14-12(17)10-11(16)8-5-3-4-6-9(8)15-13(10)18/h3-6H,2,7H2,1H3,(H,14,17)(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDBECRYUXJQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C2=CC=CC=C2NC1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20155864
Record name 3-Quinolinecarboxamide, 1,2-dihydro-4-hydroxy-2-oxo-N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20155864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Quinolinecarboxamide, 1,2-dihydro-4-hydroxy-2-oxo-N-propyl-

CAS RN

128366-03-0
Record name 3-Quinolinecarboxamide, 1,2-dihydro-4-hydroxy-2-oxo-N-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128366030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Quinolinecarboxamide, 1,2-dihydro-4-hydroxy-2-oxo-N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20155864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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